(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
CAS No.: 139892-53-8
Cat. No.: VC0171736
Molecular Formula: C9H15ClO2
Molecular Weight: 190.667
* For research use only. Not for human or veterinary use.
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane - 139892-53-8](/images/no_structure.jpg)
Specification
CAS No. | 139892-53-8 |
---|---|
Molecular Formula | C9H15ClO2 |
Molecular Weight | 190.667 |
IUPAC Name | (3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
Standard InChI | InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 |
Standard InChI Key | XGQRXAWHKWEULC-QMMMGPOBSA-N |
SMILES | C1CCC2(CC1)OCC(O2)CCl |
Introduction
Structural Characteristics
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a dioxaspirodecane ring system with a chloromethyl substituent at the 2-position. The R configuration indicates the specific stereochemistry at the carbon bearing the chloromethyl group. The compound's core structure is derived from 1,4-dioxaspiro[4.5]decane, with the addition of a chloromethyl group providing enhanced reactivity and synthetic utility .
The molecular formula of this compound is C9H15ClO2, with a molecular weight of approximately 190.67 g/mol. Its structural parameters can be defined using various chemical identifiers:
Property | Value | Source |
---|---|---|
IUPAC Name | (3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |
CAS Number | 139892-53-8 | |
Molecular Formula | C9H15ClO2 | |
Molecular Weight | 190.67 g/mol | |
InChI | InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 | |
InChI Key | XGQRXAWHKWEULC-QMMMGPOBSA-N | |
Canonical SMILES | C1CCC2(CC1)OCC(O2)CCl | |
Isomeric SMILES | C1CCC2(CC1)OCC@@HCCl |
The spirocyclic nature of this compound contributes to its three-dimensional structure, with the 1,4-dioxaspiro[4.5]decane framework providing a rigid scaffold. This structural rigidity, combined with the reactive chloromethyl group, underlies many of the compound's chemical and biological properties.
Synthesis Methods
The synthesis of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane typically employs several strategic approaches, with careful attention to stereochemical control to ensure the desired R configuration.
Traditional Synthetic Routes
The most common synthetic approach involves the reaction of a suitable diol with a chloromethylating agent under acidic conditions. One frequently employed method includes:
-
The use of paraformaldehyde and hydrochloric acid to introduce the chloromethyl group onto the dioxaspirodecane ring structure
-
Careful control of reaction conditions to ensure the correct stereochemistry
-
Purification steps to isolate the desired R enantiomer
This approach typically begins with the formation of the spirocyclic framework, followed by functionalization to introduce the chloromethyl group with the appropriate stereochemistry.
Industrial Production Methods
For larger-scale production, continuous flow processes are often employed to optimize yield and purity. These industrial methods frequently involve:
-
The use of Lewis acid catalysts to facilitate the chloromethylation reaction and enhance selectivity
-
Optimized reaction conditions to minimize by-product formation
-
Specialized techniques to ensure stereochemical purity
These industrial methods aim to improve efficiency while maintaining the structural integrity and stereochemical purity of the target compound.
Chemical Reactivity and Transformations
The reactivity of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is largely governed by the presence of the chloromethyl group, which serves as a versatile handle for further chemical transformations. This reactivity makes the compound particularly valuable as a synthetic intermediate.
Substitution Reactions
The chloromethyl group readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. Common examples include:
-
Reactions with amines to form aminomethyl derivatives
-
Substitution with thiols to produce sulfur-containing analogs
-
Displacement by alkoxides to generate ether derivatives
These substitution reactions typically proceed via an SN2 mechanism, with nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions
The chloromethyl group in (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane can be oxidized to introduce additional functional groups. These transformations include:
-
Conversion to a carboxylic acid under appropriate oxidizing conditions
-
Formation of aldehyde intermediates
-
Generation of other oxidized derivatives with specific functional properties
Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions
Reduction of the chloromethyl group can yield the corresponding methyl derivative. This transformation typically employs:
-
Lithium aluminum hydride
-
Sodium borohydride
-
Other selective reducing agents in anhydrous solvents
These reduction reactions provide access to derivatives with altered chemical and biological properties.
Applications in Scientific Research
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane has found numerous applications across various scientific disciplines, particularly in synthetic chemistry and medicinal research.
Applications in Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate in the construction of more complex molecules. Its utility stems from:
-
The reactive chloromethyl group, which provides a versatile handle for further functionalization
-
The defined stereochemistry, which allows for stereoselective synthesis
-
The rigid spirocyclic framework, which can impart specific three-dimensional arrangements in target molecules
These features make (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane particularly useful in the synthesis of structurally complex natural products and pharmaceutical compounds.
Applications in Medicinal Chemistry
In medicinal chemistry, (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane has garnered interest as a building block for the design of spirocyclic drugs. Its potential applications include:
-
Development of enzyme inhibitors through covalent bond formation with nucleophilic sites on proteins
-
Design of receptor modulators with specific three-dimensional interactions
-
Creation of other biologically active compounds with enhanced stability and potency
The compound's ability to form covalent bonds with nucleophilic sites on proteins can influence their activity, potentially leading to therapeutic effects.
Industrial Applications
In the industrial sector, (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane can be utilized in:
-
The production of specialty chemicals with specific functional properties
-
Development of materials with unique structural characteristics
-
Synthesis of intermediates for various chemical processes
These applications highlight the compound's versatility and importance in diverse industrial contexts.
Comparison with Similar Compounds
To better understand the unique properties of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane, it is instructive to compare it with structurally related compounds.
Comparison with Base Structure
The parent compound, 1,4-dioxaspiro[4.5]decane (C8H14O2), has a molecular weight of 142.20 g/mol and lacks the chloromethyl substituent . Key differences include:
-
Absence of the reactive chloromethyl group, resulting in diminished synthetic utility
-
Lower molecular weight and different physical properties
-
Lack of stereocenter at the 2-position
These differences highlight the enhanced reactivity and synthetic versatility conferred by the chloromethyl group in (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane.
Comparison with Structural Analogs
Several structural analogs of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane have been described, each with distinct properties:
Analog | Key Structural Difference | Distinctive Properties |
---|---|---|
(R)-2-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decane | Hydroxymethyl instead of chloromethyl | More hydrophilic, potential for hydrogen bonding |
(R)-2-(Methoxymethyl)-1,4-dioxaspiro[4.5]decane | Methoxymethyl instead of chloromethyl | Different reactivity profile, less susceptible to nucleophilic attack |
(R)-2-(Aminomethyl)-1,4-dioxaspiro[4.5]decane | Aminomethyl instead of chloromethyl | Basic properties, potential for hydrogen bonding, different reactivity |
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in various fields.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane are influenced by its unique structural features:
Property | Description | Source |
---|---|---|
State at Room Temperature | Not specified in available data | - |
Solubility | Not specified in available data | - |
Stability | Generally stable under normal conditions | |
Reactivity | Reactive at the chloromethyl group | |
Stereochemistry | R configuration at the carbon bearing the chloromethyl group |
The compound's reactivity is primarily centered on the chloromethyl group, which can undergo various transformations as described in Section 3. This reactivity, combined with the compound's stereochemical purity, makes it particularly valuable in stereoselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume